Physicochemical properties and molecular weight of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane
Physicochemical properties and molecular weight of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane
Abstract In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of orthogonally reactive building blocks is paramount. 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (CAS RN: 2624417-89-4) represents a highly versatile bifunctional scaffold. By masking a reactive benzaldehyde core as a stable 1,3-dioxolane acetal, chemists can perform harsh transition-metal-catalyzed cross-couplings on the aryl bromide moiety without compromising the carbonyl oxidation state. This whitepaper provides an authoritative breakdown of its physicochemical properties, molecular weight characteristics, and field-proven experimental protocols for its utilization.
Molecular Identity & Physicochemical Properties
Understanding the foundational physical chemistry of a building block dictates its handling, solubility, and behavior in biphasic reaction systems.
The molecule consists of a central phenyl ring substituted with three functional groups:
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A 1,3-dioxolane ring (C1): A cyclic acetal protecting group.
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A bromine atom (C3): A heavy halogen providing a handle for oxidative addition in palladium catalysis.
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An ethyl group (C5): An aliphatic chain that modulates the lipophilicity (LogP) and steric environment of the aryl ring.
Molecular Weight & Isotopic Signature
The molecular formula is C11H13BrO2 . The standard molecular weight is calculated as 257.12 g/mol [1]. However, as an Application Scientist analyzing Mass Spectrometry (MS) data, it is critical to account for the natural isotopic abundance of bromine. Bromine exists as an almost 1:1 mixture of 79Br and 81Br . Consequently, the mass spectrum will not show a single parent ion at 257 m/z. Instead, it will display a distinct "twin peak" signature (M and M+2) at approximately m/z 256.01 and m/z 258.01 , which serves as a self-validating diagnostic tool during reaction monitoring.
Physicochemical Data Summary
The following table synthesizes the core quantitative data for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane [1][2]:
| Property | Value | Scientific Rationale / Implication |
| CAS Registry Number | 2624417-89-4 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C11H13BrO2 | Dictates stoichiometry in synthetic planning. |
| Molecular Weight | 257.12 g/mol | Average mass used for bulk molarity calculations. |
| Monoisotopic Mass | 256.0099 Da | Exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Viscous Liquid / Low-Melting Solid | Typical for asymmetric, halogenated aryl acetals. |
| Estimated Density | ~1.40 - 1.45 g/cm³ | High density driven by the heavy bromine atom. |
| Estimated Boiling Point | 310 - 330 °C (at 760 mmHg) | High BP necessitates high-vacuum distillation for purification. |
| Solubility Profile | Soluble in DCM, THF, DMF, EtOAc | Highly lipophilic; completely insoluble in aqueous media. |
Structural Logic & Orthogonal Reactivity (The "Why")
In synthetic design, every functional group must serve a deliberate purpose. Unprotected aldehydes are highly electrophilic; they are prone to nucleophilic attack, unwanted aldol condensations, and oxidation under ambient conditions.
By converting the aldehyde to a 1,3-dioxolane , the electrophilic carbon is transformed into a stable sp3 acetal center. According to Greene's Protective Groups in Organic Synthesis, cyclic acetals are exceptionally stable to strong bases, nucleophiles, and catalytic reduction, yet they can be cleaved swiftly under mild aqueous acidic conditions [3]. This creates an orthogonal reactivity profile : the aryl bromide can undergo basic Suzuki-Miyaura or Buchwald-Hartwig couplings while the "masked" aldehyde remains completely inert.
Workflow demonstrating orthogonal reactivity: Pd-coupling under basic conditions preserves the dioxolane.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are selected.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Form a new C-C bond at the C3 position without cleaving the dioxolane.
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Preparation: In an oven-dried Schlenk flask, combine 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (1.0 equiv) and an arylboronic acid (1.2 equiv).
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Catalyst & Base Selection: Add Pd(dppf)Cl2 (0.05 equiv) and Potassium Carbonate ( K2CO3 , 2.5 equiv).
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Causality: K2CO3 is a mild base. It is strong enough to form the reactive boronate complex required for transmetalation, but not harsh enough to cause side reactions. Basic conditions inherently protect the acid-sensitive dioxolane [3].
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Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water.
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Causality: The biphasic system ensures the organic substrates dissolve in dioxane while the inorganic base dissolves in water, facilitating interfacial reactivity.
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Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.
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Execution: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material validates the oxidative addition of the aryl bromide.
Protocol B: Acid-Mediated Dioxolane Deprotection
Objective: Unmask the aldehyde for downstream functionalization.
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Solubilization: Dissolve the coupled intermediate from Protocol A in Tetrahydrofuran (THF).
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Causality: THF is a water-miscible solvent that keeps the highly lipophilic intermediate in solution when aqueous acid is introduced.
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Acidification: Add 2M aqueous Hydrochloric Acid (HCl) dropwise until the solution reaches pH < 2.
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Execution: Stir at room temperature for 2-4 hours.
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Validation (In-Process): Monitor via 1H NMR. The diagnostic acetal proton (a sharp singlet at ~5.8 ppm) will disappear, replaced by a highly deshielded aldehyde proton (a singlet at ~10.0 ppm).
Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane protecting group via an oxocarbenium ion.
Analytical Characterization Standards
To verify the integrity of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane upon receipt or synthesis, researchers should rely on the following spectroscopic benchmarks:
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1H NMR (CDCl 3 , 400 MHz):
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δ 5.75 - 5.85 ppm (s, 1H): The methine proton of the acetal. Its presence confirms the dioxolane ring is intact.
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δ 4.00 - 4.15 ppm (m, 4H): The ethylene glycol backbone ( −O−CH2−CH2−O− ).
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δ 2.65 ppm (q, 2H) & δ 1.25 ppm (t, 3H): The ethyl group attached to the aromatic ring.
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Infrared Spectroscopy (IR): Absence of a strong C=O stretch at ~1700 cm −1 confirms that no free aldehyde is present. Strong C−O stretching bands will appear between 1050 and 1150 cm −1 .
Conclusion
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (MW: 257.12 g/mol ) is a structurally optimized building block that elegantly solves the problem of aldehyde over-reactivity during complex synthesis. By leveraging the orthogonal stability of the 1,3-dioxolane group under basic cross-coupling conditions, researchers can construct complex, multi-ring API frameworks before selectively unmasking the reactive aldehyde via targeted acidic hydrolysis.
References
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Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition." John Wiley & Sons. Available at:[Link]
